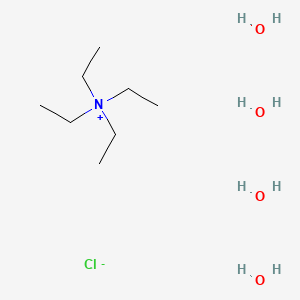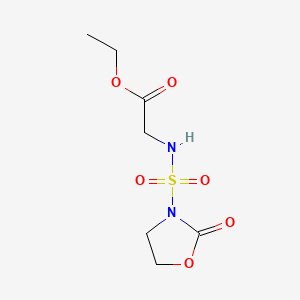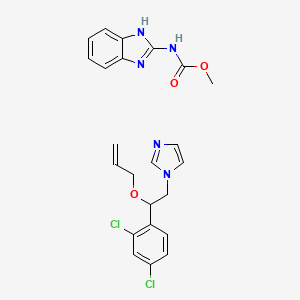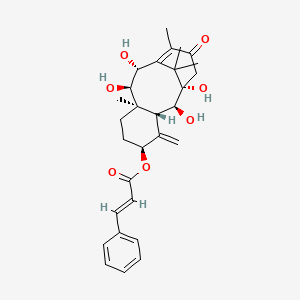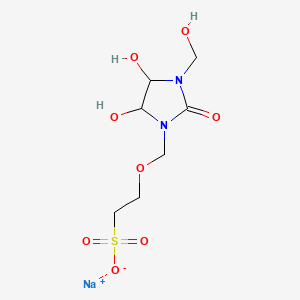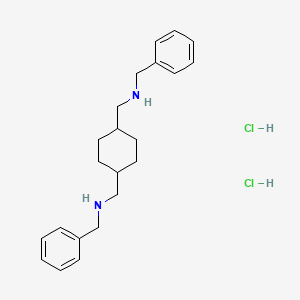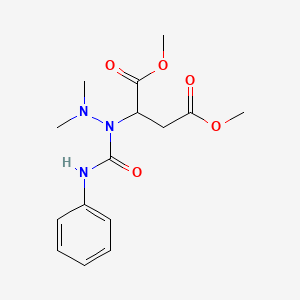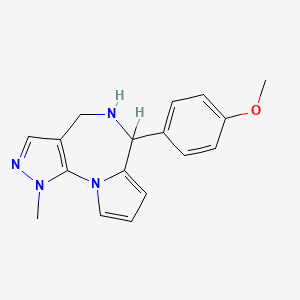
Carbamic acid, methyl((methyl(3-nitrophenyl)amino)sulfonyl)-, 2-chloroethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, methyl((methyl(3-nitrophenyl)amino)sulfonyl)-, 2-chloroethyl ester is a complex organic compound with significant applications in various fields of chemistry, biology, and industry. This compound is known for its unique chemical structure, which includes a carbamic acid ester, a nitrophenyl group, and a sulfonyl group, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, methyl((methyl(3-nitrophenyl)amino)sulfonyl)-, 2-chloroethyl ester typically involves multiple steps. One common method includes the reaction of 3-nitroaniline with methyl chloroformate to form the corresponding carbamate. This intermediate is then reacted with a sulfonyl chloride derivative to introduce the sulfonyl group. Finally, the esterification with 2-chloroethanol yields the desired compound. The reaction conditions often require the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
Carbamic acid, methyl((methyl(3-nitrophenyl)amino)sulfonyl)-, 2-chloroethyl ester undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The chloroethyl ester can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted carbamates or sulfonamides.
Aplicaciones Científicas De Investigación
Carbamic acid, methyl((methyl(3-nitrophenyl)amino)sulfonyl)-, 2-chloroethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of carbamic acid, methyl((methyl(3-nitrophenyl)amino)sulfonyl)-, 2-chloroethyl ester involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Carbamic acid, methyl((methyl(4-nitrophenyl)amino)sulfonyl)-, 2-chloroethyl ester
- Carbamic acid, ethyl((methyl(3-nitrophenyl)amino)sulfonyl)-, 2-chloroethyl ester
- Carbamic acid, methyl((methyl(3-nitrophenyl)amino)sulfonyl)-, 2-bromoethyl ester
Uniqueness
Carbamic acid, methyl((methyl(3-nitrophenyl)amino)sulfonyl)-, 2-chloroethyl ester is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the 3-nitrophenyl group and the 2-chloroethyl ester makes it particularly suitable for specific synthetic and research applications, distinguishing it from other similar compounds.
Propiedades
Número CAS |
116943-70-5 |
|---|---|
Fórmula molecular |
C11H14ClN3O6S |
Peso molecular |
351.76 g/mol |
Nombre IUPAC |
2-chloroethyl N-methyl-N-[methyl-(3-nitrophenyl)sulfamoyl]carbamate |
InChI |
InChI=1S/C11H14ClN3O6S/c1-13(9-4-3-5-10(8-9)15(17)18)22(19,20)14(2)11(16)21-7-6-12/h3-5,8H,6-7H2,1-2H3 |
Clave InChI |
BOIPHOFOESDIGW-UHFFFAOYSA-N |
SMILES canónico |
CN(C1=CC(=CC=C1)[N+](=O)[O-])S(=O)(=O)N(C)C(=O)OCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



